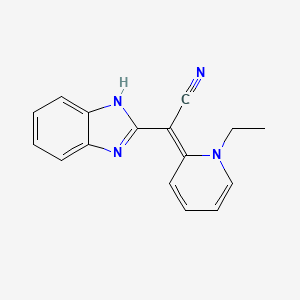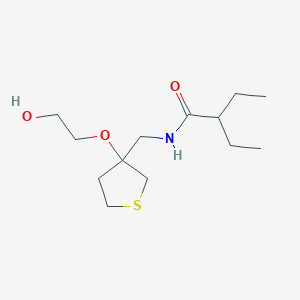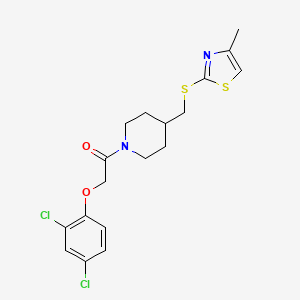
2-(2,4-Dichlorophenoxy)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorophenoxy)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H20Cl2N2O2S2 and its molecular weight is 431.39. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-Dichlorophenoxy)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dichlorophenoxy)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Wound-Healing Potential
One of the notable applications of compounds related to 2-(2,4-Dichlorophenoxy)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is in the field of wound healing. Research on derivatives of this compound, such as 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone, has demonstrated significant wound healing properties. These compounds have shown faster epithelialization and a higher rate of wound contraction, along with increased tensile strength of incision wounds, indicating their potential for development into wound healing treatments (Vinaya et al., 2009).
Synthesis and Characterization
The synthesis and characterization of related compounds provide insight into their structural and functional properties. For example, the synthesis of 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone has been documented, highlighting the application of click chemistry in obtaining such compounds with potential for further biological applications. This includes their cytotoxicity evaluation and binding analysis with human serum albumin, providing a foundation for understanding their pharmacokinetics and potential therapeutic uses (Govindhan et al., 2017).
Antimicrobial Activity
Another significant area of application for these compounds is in antimicrobial activity. Studies on derivatives, such as those incorporating piperidine structures, have explored their antibacterial properties. This research contributes to the ongoing search for new antimicrobial agents amid rising antibiotic resistance, showcasing the potential of these compounds in contributing to novel therapeutic options (Merugu, Ramesh, & Sreenivasulu, 2010).
Insecticidal Activity
The compound's derivatives have also been investigated for their insecticidal activity. Research in this area has shown that specific derivatives exhibit significant lethality against pests such as the armyworm, indicating their potential utility in developing new insecticides. This research highlights the compound's versatility and the broad spectrum of its applications beyond human medicine (Ding et al., 2019).
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O2S2/c1-12-10-25-18(21-12)26-11-13-4-6-22(7-5-13)17(23)9-24-16-3-2-14(19)8-15(16)20/h2-3,8,10,13H,4-7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBNAPZDGVXNKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-Dimethylphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2809109.png)
![(Z)-3-((6-hydroxy-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2809113.png)
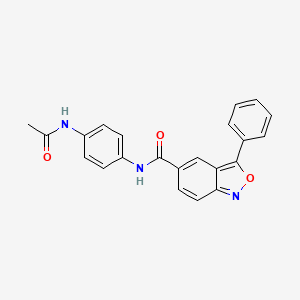
![8-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2809116.png)
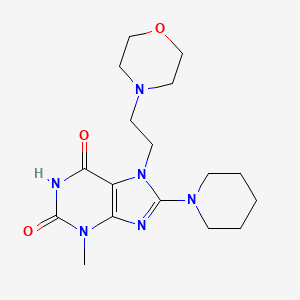
![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-thiophen-2-ylmethanone](/img/structure/B2809119.png)

![4-[2-(Phenylmethoxycarbonylamino)phenyl]butanoic acid](/img/structure/B2809123.png)
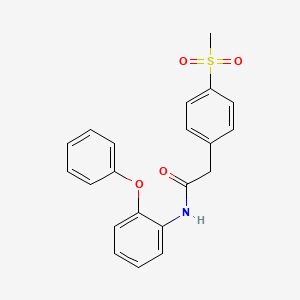
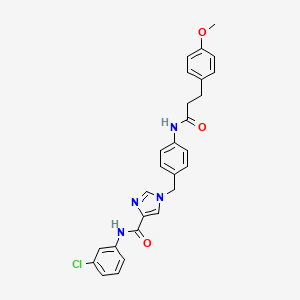
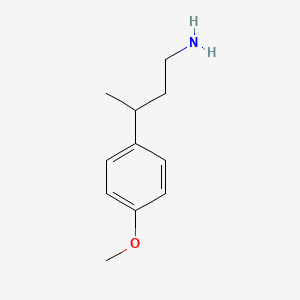
![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2809127.png)
